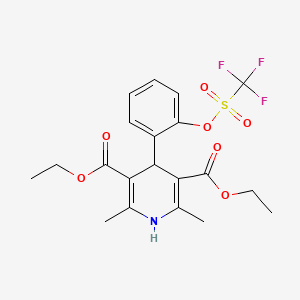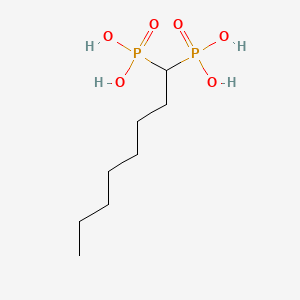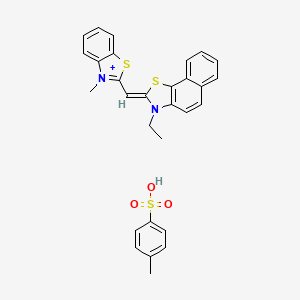
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) involves several steps. The primary synthetic route includes the esterification of 3,5-pyridinedicarboxylic acid with diethyl alcohol in the presence of a catalyst. . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity and interactions. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
Similar compounds include other esters of pyridinedicarboxylic acid and derivatives with different substituents. The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-hydroxyphenyl)-, diethyl ester, trifluoromethanesulfonate (ester) lies in its specific trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity .
属性
CAS 编号 |
84761-69-3 |
|---|---|
分子式 |
C20H22F3NO7S |
分子量 |
477.5 g/mol |
IUPAC 名称 |
diethyl 2,6-dimethyl-4-[2-(trifluoromethylsulfonyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F3NO7S/c1-5-29-18(25)15-11(3)24-12(4)16(19(26)30-6-2)17(15)13-9-7-8-10-14(13)31-32(27,28)20(21,22)23/h7-10,17,24H,5-6H2,1-4H3 |
InChI 键 |
UPQXLALGIWXELW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)



